molecular formula C21H30O3 B570996 (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate CAS No. 212505-49-2

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate

Cat. No. B570996
CAS RN: 212505-49-2
M. Wt: 330.468
InChI Key: XMUJPIDSOJTMMS-VTBMCCKRSA-N
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Description

“(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate” is a chemical compound with the molecular formula C21H30O4 . It is also known as Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple rings and functional groups. It has a molecular weight of 346.46 Da and contains 10 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 428.8±45.0 °C and a predicted density of 1.22±0.1 g/cm3 . It is a white to off-white solid and has limited solubility in chloroform, DMSO, and methanol when heated .

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s possible that it may interact with biological systems in a manner similar to other steroid compounds .

Safety and Hazards

The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com . It’s important to handle this compound with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate' involves the conversion of starting material pregnenolone into the final product through a series of reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Bromine", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Pregnenolone is reacted with sodium hydride to generate the corresponding sodium salt.", "The sodium salt is then treated with bromine to form 2-bromo-pregnenolone.", "2-bromo-pregnenolone is then reacted with acetic anhydride and pyridine to form the corresponding acetate.", "Reduction of the acetate with sodium borohydride yields the corresponding alcohol.", "The alcohol is then oxidized with hydrogen peroxide in the presence of acetic acid to form the epoxide.", "The final product, '(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate', is obtained by acetylation of the epoxide with acetic anhydride and pyridine." ] }

CAS RN

212505-49-2

Product Name

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate

Molecular Formula

C21H30O3

Molecular Weight

330.468

InChI

InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

XMUJPIDSOJTMMS-VTBMCCKRSA-N

SMILES

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C

Origin of Product

United States

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